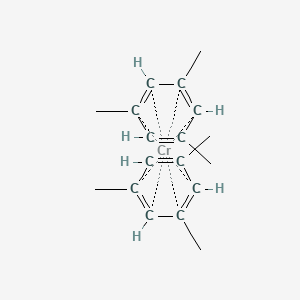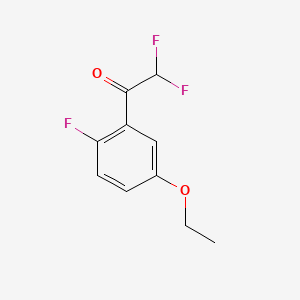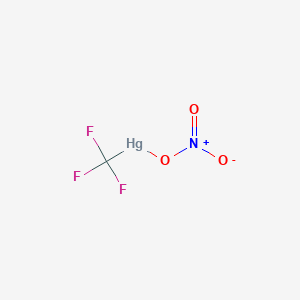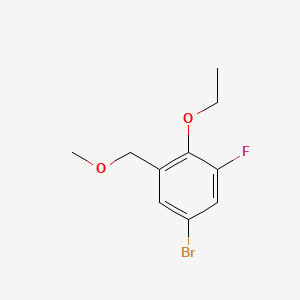
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring, a hydroxy group, and a naphthyl group connected via an acrylamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-Fluoro-3-hydroxybenzaldehyde: This intermediate can be synthesized through the selective fluorination of 3-hydroxybenzaldehyde.
Synthesis of 4-Fluoro-3-hydroxycinnamic acid: The aldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid to form the corresponding cinnamic acid derivative.
Formation of the Acrylamide: The cinnamic acid derivative is converted to the acrylamide through an amidation reaction with naphthalen-1-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-oxo-phenyl-n-naphthalen-1-yl-acrylamide.
Reduction: Formation of 3-(4-fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors on cancer cells to induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluoro-3-hydroxy-phenyl)-n-phenyl-acrylamide: Lacks the naphthyl group, which may affect its reactivity and biological activity.
3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-propionamide: Similar structure but with a saturated propionamide linkage instead of the acrylamide double bond.
4-Fluoro-3-hydroxycinnamic acid: Precursor in the synthesis of the target compound, lacks the amide linkage.
Uniqueness
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide is unique due to its combination of functional groups, which imparts specific chemical properties and biological activities. The presence of the fluoro and hydroxy groups on the phenyl ring, along with the naphthyl group and acrylamide linkage, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H14FNO2 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
(E)-3-(4-fluoro-3-hydroxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C19H14FNO2/c20-16-10-8-13(12-18(16)22)9-11-19(23)21-17-7-3-5-14-4-1-2-6-15(14)17/h1-12,22H,(H,21,23)/b11-9+ |
Clave InChI |
BMCSPJSYPPZCJI-PKNBQFBNSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC(=C(C=C3)F)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC(=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)






